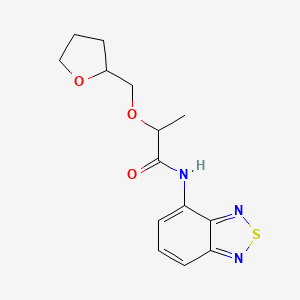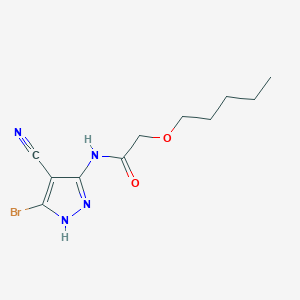![molecular formula C17H26N4O B6994657 N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B6994657.png)
N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[221]heptanyl)acetamide is a complex organic compound that features a unique combination of azetidine, pyrazole, and bicycloheptane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the formation of the pyrazole ring, and finally, the attachment of the bicycloheptane moiety. The reaction conditions often include the use of catalysts, such as molecular iodine, and may involve microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one derivatives: Known for their antimicrobial properties.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer activities.
Bicycloheptane derivatives:
Uniqueness
N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide is unique due to its combination of three distinct moieties, which can confer a range of biological and chemical properties. This makes it a versatile compound for various applications, from drug development to materials science .
Properties
IUPAC Name |
N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-11-16(17(20(2)19-11)21-6-3-7-21)18-15(22)10-14-9-12-4-5-13(14)8-12/h12-14H,3-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWBCFUPUBAHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)CC2CC3CCC2C3)N4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]methanone](/img/structure/B6994577.png)
![1-tert-butyl-N-[3-(5-methyl-1H-imidazol-2-yl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B6994589.png)
![1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B6994597.png)


![5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile](/img/structure/B6994617.png)
![tert-butyl (2R,3R)-2-methyl-3-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6994623.png)
![cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B6994630.png)

![4-[[2-(2,3a,6a-Trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B6994652.png)

![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-fluoro-4-hydroxybenzamide](/img/structure/B6994676.png)
![N-[(2-bromopyridin-4-yl)methyl]-2-cyclopropylfuran-3-carboxamide](/img/structure/B6994683.png)

